beta-alanyl-3-methyl-L-histidine
Description
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Properties
Molecular Formula |
C10H16N4O3 |
|---|---|
Molecular Weight |
240.26 g/mol |
IUPAC Name |
2-(3-aminopropanoylamino)-3-(3-methylimidazol-4-yl)propanoic acid |
InChI |
InChI=1S/C10H16N4O3/c1-14-6-12-5-7(14)4-8(10(16)17)13-9(15)2-3-11/h5-6,8H,2-4,11H2,1H3,(H,13,15)(H,16,17) |
InChI Key |
MYYIAHXIVFADCU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC=C1CC(C(=O)O)NC(=O)CCN |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways of Beta Alanyl 3 Methyl L Histidine
Enzymatic Synthesis
The primary and established pathway for anserine synthesis in vertebrates involves the methylation of carnosine. wikipedia.orgnih.gov This process is dependent on the prior formation of carnosine, which is synthesized from the amino acids β-alanine and L-histidine in an ATP-dependent reaction catalyzed by carnosine synthase (CARNS1). nih.govrsc.orgyoutube.com Studies on CARNS1 knockout rats have confirmed this dependency, as these animals are unable to produce carnosine and consequently show no detectable levels of anserine in their tissues. nih.govnih.gov
Once carnosine is synthesized, it serves as the substrate for the enzyme carnosine N-methyltransferase (CARNMT1). wikipedia.orgrsc.org This enzyme catalyzes the transfer of a methyl group from S-adenosyl-l-methionine (SAM) to the imidazole (B134444) ring of the histidine residue in carnosine, forming anserine. nih.govrsc.org In chicken muscle, the enzyme responsible for this methylation has been identified as a histamine (B1213489) N-methyltransferase-like protein (HNMT-like). rsc.orgresearchgate.net
While the methylation of carnosine is the principal route, an alternative pathway has been suggested in fish, involving the direct synthesis from β-alanine and 3-methyl-L-histidine by carnosine synthase. researchgate.netresearchgate.net However, research indicates that mammalian carnosine synthase is a very poor substrate for 3-methyl-L-histidine, making the methylation of pre-formed carnosine the significant pathway in mammals. rsc.org
| Enzyme | Gene | Reaction Catalyzed | Substrates | Products | Notes |
|---|---|---|---|---|---|
| Carnosine Synthase | CARNS1 (formerly ATPGD1) | Formation of the dipeptide bond | β-alanine, L-histidine, ATP | Carnosine, ADP, Diphosphate | Essential for providing the precursor for anserine synthesis. rsc.orgwikipedia.org |
| Carnosine N-methyltransferase | CARNMT1 | Methylation of the imidazole ring | Carnosine, S-adenosyl-l-methionine (SAM) | Anserine, S-adenosyl-l-homocysteine (SAH) | The direct enzymatic step for anserine formation. nih.govrsc.org In chickens, this enzyme is known as HNMT-like. rsc.org |
Differential Metabolic Stability of Beta Alanyl 3 Methyl L Histidine Compared to Carnosine
A key characteristic of anserine (B1665513) is its enhanced metabolic stability compared to carnosine, particularly in human serum. wikipedia.orghmdb.ca This difference is almost entirely attributable to their varying susceptibility to degradation by serum carnosinase (CN1).
The methylation of the imidazole (B134444) ring in anserine renders it more resistant to hydrolysis by CN1 than the unmethylated carnosine. wikipedia.orgmdpi.comdntb.gov.uapeerj.com Consequently, when carnosine is ingested orally, it is rapidly degraded in the blood, with a half-life of less than five minutes, which limits its bioavailability. dntb.gov.uamdpi.commdpi.com Anserine, being less susceptible to this rapid enzymatic cleavage, persists longer in circulation. mdpi.comnih.gov
Molecular dynamics simulations provide insight into this resistance. The presence of the bulky, methylated imidazole group on anserine is thought to promote various binding poses that are less favorable for the hydrolytic action of CN1, thereby retarding the degradation process compared to carnosine. peerj.com
This resistance also allows anserine to act as a competitive inhibitor of carnosine degradation. peerj.comnih.govnih.gov When both dipeptides are present, anserine can compete with carnosine for the active site of CN1, slowing the breakdown of carnosine and increasing the plasma bioavailability of both compounds. nih.gov
Enzymology and Molecular Interactions in Beta Alanyl 3 Methyl L Histidine Metabolism
Carnosine Synthase Activity and Substrate Specificity
Carnosine synthase (EC 6.3.2.11), scientifically identified as ATP-grasp domain-containing protein 1 (ATPGD1), is the enzyme responsible for the ATP-dependent synthesis of carnosine and related dipeptides. researchgate.netresearchgate.net Its primary role is to catalyze the formation of carnosine from its constituent amino acids, β-alanine and L-histidine. researchgate.net The reaction requires energy in the form of ATP, which is hydrolyzed to ADP and inorganic phosphate, not AMP and pyrophosphate as earlier studies had suggested. researchgate.net
The substrate specificity of carnosine synthase is not strictly limited to L-histidine. The enzyme exhibits flexibility, allowing it to utilize derivatives of L-histidine. A key pathway for the direct synthesis of beta-alanyl-3-methyl-L-histidine (anserine) involves the utilization of 3-methyl-L-histidine (also referred to as 1-methyl-histidine in some literature) as a substrate in place of L-histidine. researchgate.net Therefore, carnosine synthase can produce anserine (B1665513) directly through the ligation of β-alanine and 3-methyl-L-histidine.
Furthermore, the enzyme can synthesize homocarnosine (B1673341) by using γ-aminobutyrate instead of β-alanine. researchgate.net However, kinetic studies have shown that the enzyme has a marked preference for β-alanine, displaying 15 to 25-fold higher catalytic efficiency with β-alanine compared to γ-aminobutyrate. researchgate.net Recent research has also identified novel carnosine synthases, such as one mined from a deep-sea metagenome, which can utilize β-alanine methyl ester as a substrate for L-carnosine synthesis, highlighting the diverse substrate potential within this enzyme class. cloudfront.net
| Substrate 1 (Amino Acid) | Substrate 2 (Histidine Analogue) | Product | Relative Efficiency/Note |
|---|---|---|---|
| β-alanine | L-histidine | Carnosine | Primary reaction |
| β-alanine | 3-methyl-L-histidine | Anserine (this compound) | Direct synthesis pathway for anserine researchgate.net |
| γ-aminobutyric acid (GABA) | L-histidine | Homocarnosine | Catalytic efficiency is 15-25x lower than with β-alanine researchgate.net |
| β-alanine methyl ester | L-histidine | Carnosine | Demonstrated with a novel synthase from a metagenome cloudfront.net |
Carnosine N-Methyltransferase Characterization
The principal pathway for anserine biosynthesis in many vertebrates is the methylation of pre-existing carnosine. This reaction is catalyzed by Carnosine N-methyltransferase (EC 2.1.1.22), which transfers a methyl group from S-adenosyl-L-methionine (SAM) to the imidazole (B134444) ring of carnosine, yielding anserine and S-adenosyl-L-homocysteine. nih.govacs.org
Molecular identification has revealed that the gene encoding this enzyme differs between vertebrate classes. acs.org In avian and reptilian species, the enzyme is a histamine (B1213489) N-methyltransferase-like protein (HNMT-like). nih.govacs.org In contrast, mammalian genomes lack the HNMT-like gene. acs.org In mammals, an unrelated methyltransferase, encoded by the gene C9orf41 (also known as UPF0586), performs this function. acs.orgnih.gov This mammalian enzyme is now officially named Carnosine N-methyltransferase 1 (CARNMT1). acs.org
Kinetic studies of the chicken enzyme demonstrate a high degree of substrate specificity. nih.gov Carnosine is the preferred methyl group acceptor, and other structurally related compounds, such as L-histidine and histamine, are not substrates for the enzyme. nih.gov However, some evidence suggests that the enzyme may also methylate other L-histidine-containing dipeptides and tripeptides, including homocarnosine, Gly-His, and Gly-Gly-His. nih.gov
| Characteristic | Details | Source |
|---|---|---|
| Enzyme Commission No. | EC 2.1.1.22 | acs.org |
| Reaction | S-adenosyl-L-methionine + Carnosine → S-adenosyl-L-homocysteine + Anserine | acs.org |
| Gene (Birds/Reptiles) | Histamine N-methyltransferase-like (HNMT-like) | nih.govacs.org |
| Gene (Mammals) | C9orf41 / UPF0586 (CARNMT1) | acs.orgnih.gov |
| Primary Substrate | Carnosine (β-alanyl-L-histidine) | nih.gov |
| Methyl Donor | S-adenosyl-L-methionine (SAM) | nih.gov |
| Other Potential Substrates | Homocarnosine, Gly-His, Gly-Gly-His | nih.gov |
Anserinase (Xaa-methyl-His Dipeptidase) Properties and Specificity
The degradation of this compound is carried out by a specific dipeptidase known as anserinase or Xaa-methyl-His dipeptidase (EC 3.4.13.5). nih.govmdpi.com This enzyme catalyzes the hydrolysis of the peptide bond in anserine, releasing its constituent components: β-alanine and 3-methyl-L-histidine. nih.gov
Anserinase belongs to the M20A metallopeptidase subfamily and demonstrates broad substrate specificity. nih.govmdpi.com While its name highlights its activity on methylated histidine dipeptides, it is also capable of hydrolyzing carnosine, homocarnosine, and other dipeptides such as glycyl-leucine. nih.gov In some fish species, the enzyme has been identified in the brain, retina, kidney, and skeletal muscle. mdpi.com This contrasts with the more widely known human serum carnosinase (CN1), which has a different substrate preference and is less effective at hydrolyzing anserine. mdpi.comnih.gov
Molecular Dynamics and Binding Studies of this compound with Carnosinase 1
Human serum carnosinase 1 (CN1 or CNDP1) is the primary enzyme responsible for carnosine degradation in the human bloodstream. However, its interaction with the methylated analogue, this compound (anserine), is markedly different, leading to anserine's greater stability in human serum. nih.govnih.gov Molecular dynamics simulations have provided significant insights into the structural basis for this difference. researchgate.netpeerj.com
Steric Hindrance and Hydrolytic Activity Resistance of this compound
This compound is significantly more resistant to hydrolysis by human Carnosinase 1 compared to carnosine. nih.govpeerj.com The primary reason for this resistance is steric hindrance within the enzyme's active site. researchgate.netpeerj.com Molecular modeling studies have revealed that the bulky methyl group attached to the N3 position of the histidine imidazole ring in anserine prevents the dipeptide from achieving the optimal conformation required for catalysis. researchgate.netpeerj.com While anserine can still enter the active site, the methyl group promotes various binding poses that are not conducive to hydrolysis, thereby retarding the catalytic reaction. researchgate.netpeerj.com In contrast, carnosine, which lacks this methyl group, can bind in a manner that facilitates efficient hydrolysis. researchgate.netpeerj.com
Analytical Methodologies for the Detection and Quantification of Beta Alanyl 3 Methyl L Histidine
Chromatographic Techniques
Chromatography, particularly high-performance liquid chromatography (HPLC), stands as the cornerstone for the analysis of anserine (B1665513). researchgate.net The versatility of HPLC allows for various configurations, including different stationary phases, mobile phases, and detection systems, to optimize the separation and quantification of this dipeptide.
High-Performance Liquid Chromatography (HPLC) Variants
HPLC is a powerful technique for separating components in a mixture. nih.gov Its application to anserine analysis has led to the development of several specialized methods tailored to the physicochemical properties of the compound.
High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or fluorescence detection is a widely used method for the quantification of histidine-containing dipeptides like anserine. researchgate.net UV detection is often performed at a low wavelength, typically around 215 nm, to detect the peptide bond. sielc.com For enhanced sensitivity and selectivity, fluorescence detection can be employed, often requiring a derivatization step to make the non-fluorescent anserine molecule detectable. researchgate.net
Hydrophilic Interaction Liquid Chromatography (HILIC) is a variation of normal-phase liquid chromatography that uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent mixed with a small amount of aqueous buffer. sigmaaldrich.comthermofisher.com This technique is particularly well-suited for the separation of polar compounds like anserine that show little retention in reversed-phase chromatography. sigmaaldrich.comnih.gov The retention mechanism in HILIC is based on the partitioning of the analyte between the mobile phase and a water-enriched layer on the surface of the polar stationary phase. thermofisher.com While HILIC has been applied to the analysis of anserine, challenges in completely separating it from the structurally similar carnosine have been reported, which can be attributed to their similar polarities. nih.gov
Reversed-phase HPLC (RP-HPLC) is a common chromatographic technique where the stationary phase is nonpolar (hydrophobic) and the mobile phase is polar. youtube.comyoutube.com For the analysis of highly polar molecules like anserine, which have limited retention on nonpolar stationary phases, pre-column derivatization is a valuable strategy. actascientific.comactascientific.com This involves chemically modifying the analyte before it enters the HPLC column to make it more hydrophobic and thus increase its retention. nih.gov Derivatizing agents react with the amino group of anserine, introducing a nonpolar moiety. This not only improves chromatographic retention but can also enhance detection by introducing a chromophore or fluorophore. actascientific.comnih.gov
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a highly sensitive and selective method for the quantification of anserine in complex biological matrices. nih.govnih.govresearchgate.net This technique couples the separation power of liquid chromatography with the precise detection capabilities of tandem mass spectrometry. youtube.com The high sensitivity of LC-MS/MS allows for the detection of very low concentrations of anserine, with limits of detection (LODs) reported in the range of 0.41–3.07 ng/g. nih.govresearchgate.net The selectivity of MS/MS, which involves monitoring specific precursor-to-product ion transitions, minimizes interferences from the sample matrix, leading to accurate and reliable quantification. youtube.com This makes LC-MS/MS particularly valuable for pharmacokinetic studies and for analyzing samples with low analyte concentrations. nih.govresearchgate.net
Table 1: Performance Characteristics of a UHPLC-MS/MS Method for Anserine Quantification
| Parameter | Value |
| Analysis Time | 18 min |
| Limit of Detection (LOD) | 0.41–3.07 ng/g |
| Limit of Quantification (LOQ) | 0.83–5.71 ng/g |
| Recovery Rates | 48.53%–98.93% |
| Inter-day Reproducibility (RSD) | < 12.63% |
| Data sourced from a study on the simultaneous detection of carnosine and anserine in meat and bone meal. nih.govresearchgate.net |
Micellar Liquid Chromatography (MLC) with UV Detection
Micellar liquid chromatography (MLC) is a sub-type of reversed-phase liquid chromatography that utilizes a mobile phase containing a surfactant at a concentration above its critical micelle concentration. nih.govwikipedia.org This technique has been successfully applied to the analysis of anserine and carnosine in meat samples. researchgate.net A key advantage of MLC is the ability for direct injection of biological fluids and food samples, which simplifies sample preparation and reduces analysis time. nih.govresearchgate.net For the analysis of anserine, an amino column with a micellar mobile phase of sodium dodecyl sulfate (B86663) (SDS) at a neutral pH and UV detection has been reported. researchgate.net This approach offers a rapid analysis time of approximately 12 minutes. researchgate.net
Electrophoretic Methods
Electrophoretic methods separate molecules based on their charge and size as they move through an electrolyte under the influence of an electric field. wikipedia.org These techniques are well-suited for the analysis of small, charged molecules like anserine.
Capillary Electrophoresis (CE) with UV or Laser-Induced Fluorescence Detection
Capillary electrophoresis (CE) is a high-resolution separation technique performed in narrow-bore capillaries. wikipedia.org For the analysis of anserine, CE is often coupled with ultraviolet (UV) or laser-induced fluorescence (LIF) detection. electrochemsci.org
In CE with UV detection, the separation of anserine is achieved based on its electrophoretic mobility. The separated analyte is then detected as it passes through a section of the capillary that is illuminated by a UV light source. wikipedia.org The absorbance of UV light by the anserine molecule is proportional to its concentration. This method has been successfully applied to determine the presence of anserine in various samples, including meat products and biological materials. electrochemsci.org
Laser-induced fluorescence (LIF) detection offers higher sensitivity compared to UV detection. For LIF analysis, anserine may need to be derivatized with a fluorescent tag. The labeled anserine is then excited by a laser beam as it migrates through the capillary, and the emitted fluorescence is measured by a detector. This approach allows for the detection of very low concentrations of anserine.
Microchip Electrophoresis with Chemiluminescence Detection
Microchip electrophoresis (MCE) is a miniaturized version of capillary electrophoresis, offering advantages such as faster analysis times, reduced sample and reagent consumption, and the potential for integration and automation. mdpi.comyoutube.com MCE devices consist of microfabricated channels on a small chip. mdpi.com
When coupled with chemiluminescence detection, MCE provides a highly sensitive method for anserine analysis. electrochemsci.org In this technique, the separation of anserine occurs within the microchannels. Post-separation, the analyte is mixed with a chemiluminescent reagent, leading to a chemical reaction that produces light. The intensity of the emitted light, which is directly related to the anserine concentration, is then measured. This method has been noted for its application in the determination of histidine dipeptides like anserine. electrochemsci.org
Electrochemical Detection Approaches
Electrochemical methods offer an alternative to optical detection and are based on the measurement of electrical signals generated by the analyte. These techniques are often characterized by their simplicity, low cost, and high sensitivity.
Differential Pulse Voltammetry
Differential pulse voltammetry (DPV) is an electrochemical technique used for measuring the concentration of an analyte. wikipedia.org It involves applying a series of voltage pulses of increasing amplitude superimposed on a linear voltage ramp. pineresearch.comopenaccesspub.org The current is measured just before and at the end of each pulse, and the difference in current is plotted against the potential. wikipedia.orgopenaccesspub.org This method enhances sensitivity by minimizing the background charging current. pineresearch.com
In the context of anserine analysis, DPV has been used to study its electrochemical properties. electrochemsci.orgresearchgate.net Anserine exhibits an oxidation peak at a specific potential. For instance, at a pH of 6.1, anserine shows an oxidation peak at approximately 1.18 V. electrochemsci.orgresearchgate.net The height of this peak is proportional to the concentration of anserine, allowing for its quantification. researchgate.net Studies have shown that the oxidation process is pH-dependent. electrochemsci.orgresearchgate.net
Table 1: Oxidation Peak Potential of Anserine in Differential Pulse Voltammetry
| pH | Oxidation Peak Potential (V) |
|---|---|
| 6.1 | 1.18 |
Data sourced from studies on the voltammetric characterization of histidine dipeptides. electrochemsci.orgresearchgate.net
Potentiometric pH Titrations
Potentiometric titration is an analytical method used to determine the concentration of a substance by measuring the potential of a solution as a titrant is added. youtube.com This technique has been employed to determine the acid-base properties of anserine, which are essential for understanding its behavior in biological systems. electrochemsci.orgresearchgate.net
In a typical potentiometric titration of anserine, a standard solution of a strong base (e.g., NaOH) is used as the titrant. electrochemsci.orgresearchgate.net The change in pH of the anserine solution is monitored using a combined glass electrode as the titrant is added. electrochemsci.org The resulting titration curve, a plot of pH versus the volume of titrant added, allows for the determination of the dissociation constants (pKa values) of the functional groups in the anserine molecule. electrochemsci.orgresearchgate.netresearchgate.net Anserine, in its fully protonated form, has three dissociation steps. electrochemsci.orgresearchgate.net
Table 2: Dissociation Constants (pKa) of Anserine
| Dissociation Constant | Value |
|---|---|
| pKa1 | 2.51 |
| pKa2 | 6.97 |
| pKa3 | 9.51 |
Data obtained from potentiometric titration studies. electrochemsci.orgresearchgate.net
Stable Isotope Dilution Methods for Absolute Quantification
Stable isotope dilution (SID) is a highly accurate and precise method for the absolute quantification of analytes. wikipedia.orgbiotage.com This technique is considered a gold standard in quantitative analysis due to its ability to correct for sample matrix effects and variations in sample preparation and instrument response. nih.govnih.gov
The principle of SID involves adding a known amount of a stable isotope-labeled version of the analyte (in this case, anserine) to the sample as an internal standard. wikipedia.orgbiotage.com The labeled anserine is chemically identical to the endogenous anserine but has a different mass due to the incorporation of stable isotopes (e.g., ¹³C, ¹⁵N). biotage.com
After adding the internal standard, the sample is processed and analyzed, typically by mass spectrometry (MS) coupled with a separation technique like liquid chromatography (LC). The mass spectrometer can distinguish between the endogenous (unlabeled) and the labeled anserine based on their mass-to-charge ratio. By measuring the ratio of the signal from the endogenous anserine to that of the known amount of labeled internal standard, the absolute concentration of anserine in the original sample can be accurately calculated. nih.gov This methodology is widely used for the rigorous quantification of biomarkers in various biological fluids and tissues. nih.govnih.gov
Biological Roles and Mechanistic Insights of Beta Alanyl 3 Methyl L Histidine in Non Human Models
Comparative Distribution and Abundance in Vertebrate Tissues
Beta-alanyl-3-methyl-L-histidine, also known as anserine (B1665513), is a naturally occurring dipeptide found in various vertebrate tissues. hmdb.ca Its distribution and concentration, however, vary significantly across different species and tissue types.
Presence in Avian and Marine Organisms
Anserine is particularly abundant in the skeletal muscle and brain of avian species and certain marine organisms. hmdb.cayoutube.com It was first discovered in goose muscle, from which its name is derived ("anser" is Latin for goose). hmdb.canih.gov High concentrations of anserine are found in poultry such as chicken and turkey, as well as in migratory fish like tuna and salmon. hmdb.cayoutube.commdpi.com For instance, supplementation with L-histidine in broilers has been shown to elevate both carnosine and anserine levels in breast muscle. mdpi.com The presence of this dipeptide is not limited to muscle; it is also found in the brain of these animals. youtube.com
Distribution Across Different Mammalian Tissues
In mammals, the distribution of anserine is more varied. While it is present in the skeletal muscle and brain of many mammals, it is notably absent or found in very low concentrations in others, including humans under normal conditions. youtube.comnih.gov Rabbits and cattle are examples of mammals where anserine can be found in skeletal muscle. hmdb.ca In pigs, the concentration of histidine dipeptides, including anserine and another related compound, ophidine (β-alanyl-L-3-methylhistidine), changes with age and muscle type. researchgate.net Specifically, ophidine accumulates in the longissimus dorsi muscle as the pig ages, while the anserine concentration remains relatively stable. researchgate.net Histidine-containing dipeptides are also found to a lesser extent in the heart, liver, and kidney of mammals. nih.gov
Table 1: Comparative Distribution of Anserine in Vertebrate Tissues
| Organism Type | Tissue | Relative Abundance |
|---|---|---|
| Avian | Skeletal Muscle | High |
| Brain | Present | |
| Marine | Skeletal Muscle (e.g., Tuna, Salmon) | High |
| Mammalian | Skeletal Muscle (e.g., Rabbit, Cattle, Pig) | Variable |
| Brain | Present | |
| Heart | Low | |
| Liver | Low | |
| Kidney | Low |
Mechanistic Studies of Antioxidant Properties
Anserine exhibits potent antioxidant properties through several mechanisms, contributing to cellular protection against oxidative stress. nih.govnumberanalytics.com
Reactive Oxygen Species Scavenging
Anserine functions as an effective scavenger of reactive oxygen species (ROS), which are highly reactive molecules that can cause damage to cells. numberanalytics.comnih.gov It has been shown to have a potent scavenging effect against hypochlorite (B82951) radicals produced by myeloperoxidase. youtube.com The antioxidant activity of anserine involves the direct neutralization of harmful free radicals such as the superoxide (B77818) anion (O₂⁻) and hydroxyl radicals (·OH). numberanalytics.com By neutralizing these reactive species, anserine helps to mitigate oxidative stress and protect cellular components from damage. numberanalytics.comnih.gov
Anti-Glycation Activity
Glycation is a non-enzymatic reaction between reducing sugars and proteins or lipids, leading to the formation of Advanced Glycation End-products (AGEs). youtube.comnih.govnih.govyoutube.comyoutube.com AGEs are implicated in the aging process and the development of various diseases. nih.govnih.gov Anserine, along with its precursor carnosine, demonstrates significant anti-glycation activity. nih.govnih.gov It is believed to inhibit the formation of AGEs by preventing the initial glycation reactions and the subsequent protein cross-linking. nih.govmpbio.comresearchgate.net While the precise mechanism is still under investigation, it is proposed that the primary amino group in the β-alanine portion of anserine can react with the carbonyl group of reducing sugars, thus preventing them from reacting with proteins. youtube.com
Metal Ion Chelation Mechanisms
Table 2: Mechanistic Overview of Anserine's Antioxidant Actions
| Mechanism | Description | Key Molecular Target |
|---|---|---|
| Reactive Oxygen Species (ROS) Scavenging | Directly neutralizes highly reactive molecules to prevent cellular damage. | Superoxide anion (O₂⁻), Hydroxyl radicals (·OH), Hypochlorite radicals |
| Anti-Glycation Activity | Inhibits the non-enzymatic reaction between sugars and proteins/lipids, preventing the formation of harmful Advanced Glycation End-products (AGEs). | Reducing sugars, Protein amino groups |
| Metal Ion Chelation | Binds to transition metal ions, preventing their participation in free radical-generating reactions. | Copper (Cu²⁺) and other transition metals |
Role in Cellular Homeostasis and Stress Response
The dipeptide this compound, also known as anserine, plays a significant role in maintaining cellular equilibrium and mitigating the effects of physiological stress. Its functions are largely attributed to its unique biochemical properties, including its capacity to act as a pH buffer and a scavenger of reactive molecules.
This compound is an important intracellular non-bicarbonate buffer, particularly in excitable tissues like skeletal muscle. msu.ruresearchgate.net Its effectiveness as a buffer stems from the imidazole (B134444) group of its 3-methyl-L-histidine residue, which has a pKa value of approximately 7.04. nih.gov This pKa is close to the physiological intracellular pH (pHi), allowing the imidazole ring to accept or donate a proton, thereby resisting significant shifts in pH. msu.ru
Interactive Table: pKa Values of Histidine-Containing Dipeptides
| Compound | pKa of Imidazole Group | Reference |
| This compound (Anserine) | 7.04 | nih.gov |
| beta-alanyl-L-histidine (Carnosine) | 6.83 | nih.gov |
This compound provides cellular protection by scavenging reactive carbonyl species (RCS). nih.govnih.gov RCS, such as 4-hydroxy-2-nonenal (HNE) and malondialdehyde, are highly reactive electrophilic molecules generated from the oxidation of lipids and sugars. nih.govnih.govmdpi.com These species can cause significant cellular damage by forming covalent adducts with nucleophilic sites on proteins, DNA, and other macromolecules, leading to cellular dysfunction and contributing to various pathological conditions. nih.govnih.gov
Anserine effectively detoxifies RCS, particularly α,β-unsaturated aldehydes like HNE, by forming unreactive adducts. nih.govnih.gov The histidine moiety is the primary reaction site for this adduction. nih.govnih.gov This scavenging activity helps to mitigate the cytotoxic effects of RCS and reduce the burden of oxidative and glycative stress within the cell. nih.gov
Investigations in Animal Models
Research using various animal models, particularly murine models of neurodegenerative disease, has provided critical insights into the biological effects of this compound.
The neurovascular unit (NVU) is a complex structure composed of endothelial cells, pericytes, and supporting glial cells that is essential for maintaining the blood-brain barrier and regulating cerebral blood flow. nih.govnih.gov In a murine model of Alzheimer's disease (AβPPswe/PSEN1dE9), anserine treatment has been shown to improve the function of the NVU. nih.govnih.gov Specifically, an eight-week treatment with anserine led to an improvement in pericyte coverage on endothelial cells in the brain. nih.govnih.gov Pericyte degeneration is a known factor in the breakdown of the blood-brain barrier and subsequent neuronal degeneration in Alzheimer's disease models. nih.gov The protective effect of anserine on the NVU is thought to be a key mechanism behind its beneficial effects on cognitive function. nih.govnih.gov It is speculated that anserine may reverse the degeneration of brain pericytes through a mechanism similar to its role in skeletal muscle, potentially via its strong pH buffering activity. nih.gov
Patients with Alzheimer's disease often experience significant spatial memory loss. technologynetworks.com Murine models of Alzheimer's disease, such as the AβPPswe/PSEN1dE9 and 3xTg-AD mice, exhibit similar cognitive deficits. nih.govnih.govnih.govfrontiersin.orgnih.gov Studies have demonstrated that supplementation with this compound can ameliorate these memory impairments.
In a study involving aged AβPPswe/PSEN1dE9 mice with detectable memory deficits, an eight-week course of anserine treatment completely recovered the observed spatial memory deficits, as measured by performance in the Morris Water Maze. nih.govnih.gov This improvement in cognitive function was directly correlated with the enhanced pericyte coverage of the neurovascular unit. nih.gov These findings suggest that by protecting the integrity of the NVU, anserine helps to preserve the brain functions necessary for spatial memory. nih.govnih.gov
Interactive Table: Effects of Anserine in a Murine Model of Alzheimer's Disease
| Parameter | Observation in AD Model Mice | Effect of Anserine Treatment | Reference |
| Spatial Memory | Deficits observed | Complete recovery of memory deficits | nih.govnih.gov |
| Pericyte Coverage | Degeneration/shrinkage | Improved coverage on endothelial cells | nih.govnih.gov |
| Glial Neuroinflammation | Increased activation of astrocytes and IL-1β | Diminished chronic glial neuroinflammatory reactions | nih.govnih.gov |
Neuroinflammation, characterized by the activation of glial cells such as astrocytes and microglia, is a key feature of Alzheimer's disease pathology. frontiersin.orgnih.govmdpi.com Activated glial cells release inflammatory cytokines, which can exacerbate neurodegeneration and contribute to the deterioration of memory function. nih.govresearchgate.net
In murine models of Alzheimer's disease, this compound treatment has been shown to significantly diminish chronic glial neuroinflammatory reactions. nih.govnih.gov Specifically, the number of activated inflammatory astrocytes in the hippocampus was significantly decreased following anserine administration. nih.gov Furthermore, the levels of the inflammatory cytokine interleukin-1β (IL-1β), which is released by activated glial cells, were also reduced. nih.gov This suppression of glial inflammatory responses is another proposed mechanism by which anserine protects the neurovascular unit from damage and preserves cognitive function in these models. nih.gov
Genetic and Dietary Factors Influencing Tissue Levels of this compound
The concentration of this compound (anserine) in tissues, particularly skeletal muscle, is influenced by a combination of genetic predispositions and dietary intake.
Dietary Factors
The primary determinant of anserine levels in tissues is the consumption of foods rich in this dipeptide. Anserine is naturally present in the muscle tissues of various vertebrates and is absent from plant-based foods. nih.gov Therefore, dietary habits significantly impact its concentration in the body. Individuals following a vegetarian or vegan diet typically have lower tissue levels of histidine-containing dipeptides compared to omnivores. researchgate.net
The synthesis of anserine is also dependent on the availability of its precursors, namely β-alanine and L-histidine. researchgate.net Carnosine (β-alanyl-L-histidine) is synthesized first and is then methylated to form anserine. researchgate.net Consequently, dietary intake of β-alanine or carnosine can indirectly influence anserine levels.
Key dietary sources of anserine are detailed in the table below.
| Food Source | Common Name(s) | Notes |
| Chicken | Particularly abundant in breast meat and chicken broth. nih.govresearchgate.net | |
| Tuna | Skipjack Tuna, Bonito | A primary source, often used to create anserine-rich extracts. nih.gov |
| Beef | Contains anserine, though in lower concentrations than carnosine. nih.govresearchgate.net | |
| Turkey | A known dietary source of anserine. | |
| Salmon | Contains notable amounts of anserine. nih.gov |
This table summarizes major dietary sources of anserine based on available research.
Genetic Factors
Genetic variation plays a crucial role in determining the baseline levels and metabolic handling of anserine. Heritability studies in animal models have confirmed a genetic basis for anserine concentrations in muscle tissue. In Angus cattle, anserine levels in the longissimus muscle were found to be highly heritable (heritability estimate of 0.531). nih.gov Similarly, in chickens, the heritability of anserine in breast meat was estimated at 0.24. nih.govanimbiosci.org
The primary enzyme responsible for the synthesis of anserine is carnosine N-methyltransferase, which catalyzes the methylation of carnosine. researchgate.netplos.orgnih.gov The gene encoding this enzyme has been identified as a key genetic determinant of anserine levels.
Recent genome-wide association studies (GWAS) in chickens have identified specific genes and genetic markers associated with anserine content.
| Gene | Function | Impact of Genetic Variation | Organism Studied |
| HNMT-like | Encodes Carnosine N-methyltransferase, the enzyme that synthesizes anserine from carnosine. plos.orgnih.gov | Identified as a potential candidate gene influencing anserine content in muscle. nih.gov | Chicken |
| HNMT | Histamine (B1213489) N-methyltransferase; involved in the broader histidine metabolism pathway, a precursor to anserine. nih.gov | Single-nucleotide polymorphisms (SNPs) in this gene are associated with variations in carnosine content, the direct precursor to anserine. nih.govanimbiosci.org | Chicken |
| CARNMT1 | Human gene encoding Carnosine N-methyltransferase. uniprot.org | Catalyzes the formation of anserine from carnosine. uniprot.org | Human |
This table outlines key genes identified in research that influence tissue concentrations of anserine.
Studies in Korean native chickens have pinpointed the histamine-N-methyltransferase-like (HNMT-like) gene as the one encoding carnosine N-methyltransferase. plos.orgnih.gov Furthermore, the histamine-N-methyltransferase (HNMT) gene, involved in the metabolism of the precursor histidine, also shows polymorphisms that correlate with variations in the levels of these dipeptides. nih.govanimbiosci.orgnih.gov These genetic findings provide a basis for understanding the inter-individual differences in anserine levels beyond dietary intake.
Advanced Synthetic Strategies and Analogues of Beta Alanyl 3 Methyl L Histidine
Chemical Synthesis Methodologies
Chemical synthesis provides versatile and well-established routes to produce beta-alanyl-3-methyl-L-histidine. These methods rely on the stepwise formation of the peptide bond between beta-alanine (B559535) and 3-methyl-L-histidine, utilizing protecting groups to prevent unwanted side reactions.
Fmoc-Solid Phase Peptide Synthesis Approaches
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide synthesis, and the Fluorenylmethoxycarbonyl (Fmoc) strategy is the most widely used approach. nih.gov This method revolutionized peptide synthesis by anchoring the C-terminal amino acid to a solid polymer resin, allowing for the stepwise addition of subsequent amino acids with simplified purification at each step. youtube.comyoutube.com
The general cycle for Fmoc-SPPS of this compound would involve:
Resin Preparation : The C-terminal amino acid, 3-methyl-L-histidine with its side chain appropriately protected, is attached to a solid support resin.
Fmoc Deprotection : The resin-bound amino acid is treated with a mild base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF), to remove the temporary Fmoc protecting group from the alpha-amino group. vapourtec.comyoutube.com This reveals a free amine ready for coupling. The released fluorenyl group has strong UV absorption, which can be used to monitor the success of the synthesis. nih.gov
Coupling : The next amino acid, Fmoc-protected beta-alanine, is activated using a coupling reagent (e.g., DIC/HOBt or HATU) and added to the resin. vapourtec.comyoutube.com This forms the peptide bond.
Washing : After the coupling reaction, the resin is thoroughly washed to remove excess reagents and by-products. youtube.com
Final Cleavage : Once the dipeptide is assembled, it is cleaved from the solid support, and all permanent side-chain protecting groups are removed simultaneously, typically using a strong acid cocktail such as trifluoroacetic acid (TFA). google.com
A major challenge in Fmoc chemistry is the potential for aspartimide formation when sequences contain aspartic acid, though this is not a concern for the direct synthesis of anserine (B1665513). nih.gov The quality of Fmoc-protected amino acid building blocks is now exceptionally high, which contributes to the success of this method. nih.gov
Solution-Phase Peptide Synthesis with Protecting Groups
Solution-phase synthesis, also known as liquid-phase synthesis, is the classical method for peptide production. While often more labor-intensive than SPPS due to the need for purification after each step, it remains highly valuable, particularly for large-scale production. nih.gov The core principle involves protecting reactive functional groups that are not participating in the peptide bond formation to prevent side reactions. peptide.comresearchgate.net
A patented method for synthesizing N-beta-alanyl-(tau-methyl) histidine illustrates this approach: patsnap.com
Protection of Beta-Alanine : The amino group of β-alanine is protected with a benzyloxycarbonyl (Z or Cbz) group. patsnap.com
Esterification of Histidine : L-histidine is reacted with methanol (B129727) and thionyl chloride to produce L-histidine methyl ester hydrochloride. This protects the carboxylic acid group. patsnap.com
Methylation : The histidine methyl ester undergoes a series of reactions to specifically methylate the tau (τ) nitrogen on the imidazole (B134444) ring. patsnap.com
Coupling : The protected Z-β-Ala is coupled with the L-(tau-methyl) histidine methyl ester to form the dipeptide Z-β-Ala-His(tau-Me)-OMe. patsnap.com
Deprotection : The final step involves hydrolyzing the methyl ester and removing the Z-group via hydrogenation to yield the target molecule, this compound. patsnap.com
The choice of protecting groups is critical for a successful synthesis. They must be stable during the coupling reaction but easily removable without damaging the final peptide. peptide.com
| Protecting Group | Abbreviation | Typically Protects | Removal Conditions |
| Fluorenylmethoxycarbonyl | Fmoc | α-Amino group | Mild base (e.g., Piperidine) google.com |
| tert-Butyloxycarbonyl | Boc | α-Amino group | Moderate to strong acid (e.g., TFA) youtube.com |
| Benzyloxycarbonyl | Z or Cbz | α-Amino group | Catalytic Hydrogenation; HBr/AcOH peptide.comresearchgate.net |
| tert-Butyl | tBu | Side chains (Asp, Glu, Tyr) | Strong acid (e.g., TFA) google.com |
| Benzyl | Bzl | Side chains (Asp, Glu, Ser) | Strong acid (e.g., HF); Hydrogenation researchgate.net |
Enzymatic Synthesis and Biocatalytic Routes
Biocatalysis, the use of enzymes to perform chemical reactions, is an increasingly attractive method for peptide synthesis. It offers high selectivity and operates under mild, environmentally friendly conditions, often avoiding the need for complex protection and deprotection steps. mdpi.comnih.gov
Coupled Enzyme Systems for Dipeptide Production
Enzymatic synthesis can produce dipeptides directly from unprotected amino acids. Research on L-Carnosine (β-alanyl-L-histidine), a close analogue of anserine, provides a strong model for this approach. A recombinant dipeptidase from Serratia marcescens (SmPepD) has been shown to effectively catalyze the direct coupling of unprotected β-alanine and L-histidine. rsc.orgnewdrugapprovals.org It is conceivable that this or a similar enzyme could be used to couple β-alanine with 3-methyl-L-histidine.
Another strategy involves a two-step coupled enzyme system. nih.gov In this model:
Step 1 : An enzyme, such as carboxypeptidase Y, catalyzes the condensation of an amino acid ester and an amino acid amide to form an N-terminal free dipeptide-amide.
Step 2 : A second enzyme, a peptide-amidase, specifically deamidates the product from the first step to yield the final dipeptide.
This cascade approach can prevent the hydrolysis of the final product by the first enzyme. nih.gov Dipeptidyl-peptidases (DPPs) are another class of enzymes that are key in producing dipeptides by liberating them from the N-terminus of larger polypeptides. nih.gov
Optimization of Biocatalytic Reaction Conditions
To maximize the yield and efficiency of enzymatic synthesis, several reaction parameters must be optimized. mdpi.comresearchgate.net These factors include temperature, pH, substrate concentration, and the presence of cofactors or inhibitors. mdpi.com
For the synthesis of L-Carnosine using the SmPepD enzyme, optimization revealed several key factors: rsc.org
Metal Ions : The presence of divalent metal ions, particularly MnCl₂, dramatically increased the synthetic activity by up to 21.7-fold. rsc.orgnewdrugapprovals.org
Temperature and pH : Higher temperatures and lower pH values were found to facilitate the synthesis. rsc.org General studies on biocatalysis confirm that enzyme activity is highly dependent on specific optimal ranges for both temperature and pH. researchgate.net
Substrate Loading : Increasing the concentration of the starting amino acids (β-Ala and L-His) also promoted the synthesis of the dipeptide. rsc.org
The optimization of biocatalytic processes is crucial for achieving high space-time yields and making the process economically viable for industrial applications. mdpi.comnih.gov
| Parameter | Effect on Enzymatic Synthesis | Example/Rationale |
| Temperature | Affects enzyme activity and stability. Each enzyme has an optimal temperature. researchgate.net | Higher temperatures favored L-Carnosine synthesis with SmPepD. rsc.org |
| pH | Influences the ionization state of the enzyme and substrates, affecting binding and catalysis. researchgate.net | Lower pH facilitated L-Carnosine synthesis. rsc.org |
| Substrate Ratio | The molar ratio of the reacting amino acids can shift the reaction equilibrium towards product formation. mdpi.com | Optimizing the β-Ala to L-His ratio is critical for maximizing yield. |
| Metal Ions | Can act as cofactors, enhancing enzyme activity. | MnCl₂ increased SmPepD activity by over 20-fold. rsc.orgnewdrugapprovals.org |
| Solvent | The choice of solvent can impact enzyme stability and substrate solubility. | Rules have been developed based on the polarity (log P) of organic solvents to optimize biocatalysis. nih.gov |
Continuous Flow Synthesis Techniques
Continuous flow chemistry represents a significant advancement over traditional batch processing for peptide synthesis. In a flow system, reagents are continuously pumped through a reactor, allowing for precise control over reaction conditions, enhanced heat and mass transfer, and improved safety and scalability. nih.govrsc.org
This technology has been successfully applied to Solid-Phase Peptide Synthesis (CF-SPPS). acs.orgnih.gov In a typical CF-SPPS setup, reagents for deprotection and coupling are flowed through a column containing the resin. acs.org This approach offers several advantages:
High Efficiency : It allows for the use of a lower excess of amino acids (as little as 1.5 equivalents) while achieving nearly complete conversions, making the process more economical and sustainable. nih.gov
Speed : Automated flow systems significantly reduce cycle times compared to batch methods. vapourtec.com
Real-time Monitoring : In-line analytical tools, such as UV detectors, can be integrated to monitor the reaction progress, such as the removal of the Fmoc group. vapourtec.com
Scalability : The synthesis can be scaled from micrograms to grams in an automated fashion. nih.govacs.org
Flow chemistry is not limited to SPPS; liquid-phase continuous-flow synthesizers have also been developed, which automate the amidation, extraction, and concentration steps required in solution-phase synthesis. rsc.org The development of specialized reactors, such as the variable bed flow reactor (VBFR) which adapts to the swelling and shrinking of the resin, further improves reaction kinetics and provides more consistent results. vapourtec.com
| Feature | Batch Synthesis | Continuous Flow Synthesis |
| Reagent Handling | Reagents are added in discrete steps to a single vessel. | Reagents are continuously pumped through a reactor. nih.gov |
| Efficiency | Often requires large excesses of reagents. | Highly efficient; requires minimal excess of reagents. nih.gov |
| Cycle Time | Longer cycle times due to manual/robotic handling and washing steps. | Significantly reduced cycle times. vapourtec.com |
| Scalability | Scaling up can be challenging and may require re-optimization. | More easily scalable by extending operation time. nih.govacs.org |
| Process Control | Less precise control over temperature and mixing. | Precise control over temperature, pressure, and flow rate. vapourtec.comrsc.org |
| Waste Generation | Generates significant solvent and reagent waste. | Reduced solvent and reagent waste, more sustainable. nih.govnih.gov |
Microreactor Applications in Dipeptide Synthesis
The synthesis of dipeptides such as this compound (anserine) is increasingly benefiting from advanced chemical engineering principles, particularly through the application of microreactor technology. nih.gov Microreactors, or microchannel reactors, utilize small internal dimensions (typically 10 to 500 μm) to precisely control reaction conditions. nih.gov This technology offers significant advantages over traditional batch synthesis methods by providing a large surface-area-to-volume ratio, which facilitates high-speed mixing and highly efficient heat transfer. google.com
Continuous-flow chemistry, a hallmark of microreactor systems, allows for the stepwise synthesis of small peptides with superior control over stoichiometry, which is managed by adjusting flow rates and reagent concentrations. chimia.ch This precise control minimizes side reactions and reduces the formation of impurities, leading to a higher purity of the crude product. vapourtec.com For peptide synthesis, this approach can be applied in both solution-phase and solid-phase peptide synthesis (SPPS) formats. rsc.orgresearchgate.net In a continuous-flow SPPS setup, reagents are passed over a packed bed of resin, allowing for sequential amino acid coupling and deprotection steps in a highly automated and efficient manner. vapourtec.com
Key benefits of employing microreactors in dipeptide synthesis include:
Enhanced Reaction Speed: The rapid heat and mass transfer within microchannels can significantly accelerate reaction rates. google.com
Improved Yield and Purity: Precise control over reaction time and temperature minimizes the formation of by-products. vapourtec.com
Scalability and Reproducibility: Microreactor systems offer seamless scalability from laboratory optimization to larger-scale production without the common challenges of batch processes. google.com They also ensure high reproducibility between runs. chimia.ch
Safety: The small volume of reagents present in the reactor at any given time enhances the safety profile of the synthesis process. google.com
While the application of microreactors to the synthesis of small organic molecules is well-established, its use for peptide synthesis is a growing field of interest. nih.govgoogle.com The technology is particularly well-suited for the production of short-chain peptides like dipeptides, where the efficiency and purity offered by continuous-flow methods can be fully leveraged.
Structural Analogues and Derivatives of this compound
Comparative Studies with Balenine (B107396) (beta-alanyl-1-methyl-L-histidine)
This compound (anserine) is structurally isomeric to beta-alanyl-1-methyl-L-histidine (balenine), with the only difference being the position of the methyl group on the imidazole ring of histidine. researchgate.net This subtle structural variation leads to significant differences in their biochemical properties, particularly their stability against enzymatic degradation and their resulting bioavailability. nih.gov
Comparative studies have focused on their interaction with carnosinase (CN1), the enzyme responsible for hydrolyzing histidine-containing dipeptides in human circulation. researchgate.net Balenine demonstrates a markedly higher resistance to hydrolysis by CN1 compared to both anserine and carnosine. researchgate.netnih.gov This increased stability has a direct impact on their pharmacokinetic profiles.
An in-vitro study comparing the degradation of these dipeptides in human plasma revealed that the half-life of balenine (34.9 ± 14.6 min) was significantly longer than that of anserine (2.14 ± 0.58 min) and carnosine (1.20 ± 0.36 min). researchgate.net Consequently, balenine exhibits substantially higher bioavailability following oral administration. nih.gov One study noted that plasma levels of anserine were approximately 20 times lower than those of balenine when administered at identical doses. nih.gov This suggests that the position of the methyl group on the imidazole ring is a critical determinant of enzymatic stability. While both anserine and balenine have shown antioxidant properties, the superior stability and bioavailability of balenine suggest it may be a more effective agent in applications where overcoming rapid enzymatic degradation is crucial. researchgate.netnih.govnih.gov
Table 1: Comparative Properties of Anserine and Balenine
| Property | Anserine (this compound) | Balenine (beta-alanyl-1-methyl-L-histidine) | Source(s) |
|---|---|---|---|
| Structure | Methyl group at the N(π) position of the imidazole ring. | Methyl group at the N(τ) position of theimidazole ring. | researchgate.net |
| pKa | 7.04 | 7.03 | nih.gov |
| In Vitro Half-Life (Human Plasma) | 2.14 ± 0.58 minutes | 34.9 ± 14.6 minutes | researchgate.net |
| Relative Bioavailability | Lower | Significantly Higher | nih.gov |
| Susceptibility to Carnosinase (CN1) Hydrolysis | Higher | Lower | researchgate.netnih.gov |
Synthesis and Properties of Glycosidic Derivatives
To enhance the properties of this compound, researchers have explored the synthesis of its glycosidic derivatives. A notable strategy involves the covalent derivatization of anserine with β-cyclodextrin, a cyclic oligosaccharide, to form OH- or NH-bound conjugates. This modification aims to improve the dipeptide's stability and antioxidant capacity.
The synthesis of these derivatives has been successfully reported, with the resulting conjugates characterized using mass spectrometry and NMR spectroscopy to confirm their structure and purity. Research has shown that these glycosidic derivatives possess significantly enhanced antioxidant properties compared to the parent anserine molecule. For instance, a β-cyclodextrin-anserine conjugate demonstrated the highest antioxidant effect in a study measuring the inhibition of copper-induced human LDL oxidation.
A critical advantage of these derivatives is their increased resistance to enzymatic hydrolysis by carnosinase. This resistance makes them more stable in biological systems, potentially allowing for greater efficacy. The combination of enhanced antioxidant activity and improved stability makes these glycosidic derivatives promising candidates for further investigation in various biomedical applications. nih.gov
Table 2: Research Findings on Anserine-Cyclodextrin Derivatives
| Compound | Synthesis Method | Key Property Enhancement | Source(s) |
|---|---|---|---|
| Anserine | (Parent Compound) | Baseline antioxidant activity; susceptible to carnosinase. | nih.gov |
| Anserine-β-cyclodextrin Conjugate | Covalent derivatization of anserine with β-cyclodextrin. | Higher antioxidant effect than free anserine; resistant to carnosinase hydrolysis. | nih.gov |
Current Research Challenges and Future Directions in Beta Alanyl 3 Methyl L Histidine Research
Elucidation of Comprehensive Molecular Action Mechanisms
A primary challenge in the field is the complete elucidation of the molecular mechanisms through which beta-alanyl-3-methyl-L-histidine exerts its effects. While it is known to act as a biochemical buffer, chelator, antioxidant, and anti-glycation agent, the precise pathways and molecular interactions are not fully understood. nih.govnih.gov For instance, its role in neuroprotection has been observed, but the exact mechanisms, including its influence on neurovascular units and neuroinflammation, require further investigation. nih.govnih.gov
In a mouse model of Alzheimer's disease, anserine (B1665513) treatment was found to improve memory function by protecting the neurovascular units, which consist of endothelial cells, pericytes, and glial cells. nih.gov Specifically, it improved pericyte coverage on endothelial cells and reduced chronic glial neuroinflammatory reactions. nih.govnih.gov The treatment also led to a decrease in the inflammatory cytokine interleukin-1β in the hippocampus. nih.gov However, the direct molecular targets and signaling cascades modulated by anserine in this context remain to be fully identified.
Future research will need to employ a multi-pronged approach, combining in-vitro and in-vivo studies with advanced analytical techniques to map out the intricate molecular pathways influenced by this dipeptide. A deeper understanding of its interaction with cellular components will be crucial for developing targeted therapeutic strategies.
Development of Novel High-Throughput Analytical Platforms
To accelerate the discovery and optimization of this compound and its derivatives, the development of novel high-throughput analytical platforms is essential. Current methods for screening and analyzing the biological activity of such compounds can be time-consuming and labor-intensive.
A promising future direction lies in the adoption of technologies like the Fiber-Optic Array Scanning Technology (FAST). nih.gov This platform allows for the screening of massive libraries of synthetic compounds, on the scale of millions to billions, at an unprecedented rate. nih.gov By utilizing bead-based libraries of non-natural polymers, researchers can rapidly identify compounds with high binding affinities to specific biological targets. nih.gov This technology has already been successfully used to screen against protein targets like K-Ras and TNFα, identifying potent inhibitors. nih.gov
The application of such high-throughput screening methods to this compound and its analogs could revolutionize the process of discovering new therapeutic applications and understanding their structure-activity relationships.
Exploration of Chemical Modifications and Functional Group Alterations for Enhanced Biological Activity
The chemical structure of this compound offers a scaffold for modification to enhance its biological activity and bioavailability. While anserine itself is a methylated form of carnosine and is more resistant to degradation by the enzyme carnosinase in humans, further modifications could optimize its properties. nih.govnih.govmdpi.com
Research into chemical modifications could focus on several areas:
Improving Stability: Altering functional groups to further increase resistance to enzymatic degradation.
Enhancing Target Specificity: Modifying the structure to improve binding affinity and specificity for particular biological targets.
Modulating Physicochemical Properties: Adjusting properties like solubility and membrane permeability to improve absorption and distribution in the body.
The study of related histidine-containing dipeptides, such as balenine (B107396) (ophidine), which shows different bioavailability and resistance to hydrolysis, provides valuable insights into how structural variations impact biological function. mdpi.comresearchgate.net Future efforts in medicinal chemistry will likely focus on creating novel analogs of this compound with superior therapeutic profiles.
Integration of Omics Data for Systems-Level Understanding
To gain a holistic view of the physiological effects of this compound, the integration of various "omics" data is crucial. This includes genomics, transcriptomics, proteomics, and metabolomics. By combining these large-scale datasets, researchers can build comprehensive models of how this dipeptide influences biological systems at multiple levels.
For example, metabolomic and proteomic approaches have been used to explore biomarkers in psychiatric disorders, finding altered levels of beta-alanine (B559535) (a precursor to anserine) in patients with major depressive disorder. nih.gov Integrating this with genomic data could reveal genetic predispositions that affect anserine metabolism and its role in mental health.
A systems-level understanding will enable the identification of novel biomarkers for disease, the prediction of individual responses to supplementation, and the discovery of new therapeutic targets related to the anserine metabolic pathway.
Unraveling Gene Expression Regulation and Post-Translational Modifications in its Metabolism
The metabolism of this compound is a complex process involving various enzymes and transporters. A key area for future research is to unravel the regulation of gene expression for these components and the role of post-translational modifications.
Studies have shown that the expression of genes related to carnosine synthesis and transport, such as carnosine synthase (CARNS) and the beta-alanine transporter (TauT), can be altered by factors like beta-alanine supplementation. nih.gov Similarly, the enzyme that methylates carnosine to form anserine, carnosine N-methyltransferase, is a critical player in its synthesis.
Understanding how the expression of these genes is controlled at the transcriptional and post-transcriptional levels is essential. Furthermore, investigating post-translational modifications of the enzymes involved, such as phosphorylation or methylation, could reveal additional layers of regulatory control. rsc.org This knowledge is fundamental to understanding how the body maintains homeostasis of histidine-containing dipeptides and how this balance might be disrupted in disease states.
Advanced Computational Modeling for Molecular Interactions
Advanced computational modeling and simulations are powerful tools for investigating the molecular interactions of this compound at an atomic level. These methods can provide insights that are difficult to obtain through experimental approaches alone.
Molecular dynamics simulations can be used to study the binding of anserine to its target proteins, revealing the key amino acid residues involved in the interaction and the conformational changes that occur upon binding. Quantum mechanical calculations can be employed to understand the electronic properties of the molecule and its reactivity, shedding light on its antioxidant mechanisms.
For instance, computational studies can help to explain the differences in the pH-buffering capacity between anserine and carnosine. nih.govnih.gov By modeling the protonation states of the imidazole (B134444) ring at different pH values, researchers can gain a more precise understanding of their respective roles in maintaining cellular pH.
The integration of computational modeling with experimental data will be instrumental in guiding the rational design of new anserine-based compounds with enhanced therapeutic properties and in providing a more complete picture of its mechanism of action.
Q & A
Basic: What analytical methods are recommended for quantifying beta-alanyl-3-methyl-L-histidine in biological matrices?
Answer: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is the gold standard for quantifying this compound in tissues, serum, or cerebrospinal fluid. Pre-column derivatization with agents like dansyl chloride enhances detection sensitivity for imidazole dipeptides. Isotope dilution methods using deuterated internal standards (e.g., d3-anserine) improve accuracy by correcting for matrix effects .
Advanced: How does this compound ameliorate neurovascular dysfunction in Alzheimer’s disease (AD) models?
Answer: In transgenic APPswe/PSEN1dE9 mice, anserine restores cerebral blood flow via endothelial nitric oxide synthase (eNOS) activation and reduces blood-brain barrier (BBB) leakage by downregulating matrix metalloproteinase-9 (MMP-9). Experimental designs should include longitudinal arterial spin labeling (ASL) MRI for perfusion monitoring and immunohistochemistry for tight junction proteins (e.g., claudin-5). Cognitive outcomes are validated using the Morris water maze, with stratification for APOE ε4 genotype to assess allele-specific responses .
Basic: What enzymatic systems synthesize this compound, and how can their efficiency be optimized?
Answer: this compound is synthesized via l-amino acid α-ligase (LAL), which catalyzes ATP-dependent condensation of β-alanine and 3-methyl-L-histidine. Site-directed mutagenesis of LAL (e.g., substitutions at residues D385 or H151) enhances catalytic activity by 2.5-fold. In vitro assays using ATP depletion-coupled spectrophotometry or HPLC-based substrate conversion rates are critical for screening mutant libraries .
Advanced: What are the challenges in modeling the pharmacokinetics of this compound in aging populations?
Answer: Key challenges include:
- Tissue-specific degradation : Serum carnosinases (e.g., CN1/2) exhibit interindividual variability, necessitating genotyping in clinical cohorts.
- Dose-response nonlinearity : Use compartmental modeling with nonlinear mixed-effects (NLME) to account for saturable transport across the BBB.
- Interspecies differences : Murine models lack human-equivalent carnosinase activity, requiring transgenic CN1/2 knock-in strains for translational studies .
Basic: How does this compound differ functionally from carnosine (beta-alanyl-L-histidine)?
Answer: The 3-methyl group in anserine confers greater resistance to hydrolysis by carnosinases (t1/2 ≈ 15 hours vs. 2 hours for carnosine). Functionally, anserine exhibits superior BBB permeability and selectively modulates microglial polarization (M2 anti-inflammatory phenotype) in vitro, as shown by qPCR for Arg1 and CD206 markers. Structural comparisons via X-ray crystallography reveal methylation-induced conformational stability in metal-ion chelation sites .
Advanced: What molecular mechanisms underlie the antioxidant effects of this compound in neurodegenerative contexts?
Answer: Anserine scavenges peroxynitrite (ONOO⁻) and hydroxyl radicals (•OH) via imidazole ring redox activity, with EC50 values of 28 μM and 43 μM, respectively. In vivo, it upregulates superoxide dismutase (SOD1/2) by stabilizing Nrf2-Keap1 interactions, verified via chromatin immunoprecipitation (ChIP). Advanced assays include electron paramagnetic resonance (EPR) for radical quantification and siRNA knockdown of Nrf2 to confirm pathway specificity .
Basic: What dietary factors confound the use of this compound as a biomarker in human studies?
Answer: Anserine levels in plasma correlate with meat intake (r = 0.72, p < 0.001), necessitating dietary logs and stratification by vegetarian/omnivore status. Confounding is minimized using stable isotope-labeled dietary tracers (e.g., 13C-anserine) and adjusting for renal clearance via creatinine ratios in multivariate regression models .
Advanced: How can CRISPR/Cas9-engineered cell lines elucidate the role of this compound in mitochondrial bioenergetics?
Answer: Generate HEK293T cells with knockout (KO) of the mitochondrial anserine transporter SLC25A42. Measure real-time oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) via Seahorse XF analyzers. Complementary RNA-seq identifies anserine-dependent pathways (e.g., TCA cycle enzymes). Rescue experiments with SLC25A42 cDNA restore OCR deficits, confirming target specificity .
Basic: What in vitro models are suitable for screening this compound’s anti-glycation properties?
Answer: Bovine serum albumin (BSA)-fructose glycation assays (incubation at 37°C, 72 hours) quantify advanced glycation end-products (AGEs) via fluorescence (Ex/Em 370/440 nm). Anserine (5 mM) reduces methylglyoxal (MGO)-induced AGEs by 60% compared to controls. LC-MS/MS identifies specific adducts (e.g., Nε-carboxymethyllysine) .
Advanced: What multimodal imaging approaches track this compound’s distribution in vivo?
Answer: Positron emission tomography (PET) with 11C-labeled anserine and dynamic contrast-enhanced (DCE)-MRI using gadolinium chelates provide complementary data on brain uptake and vascular permeability. In APPswe/PSEN1dE9 mice, time-activity curves (TACs) show peak hippocampal uptake at 15 minutes post-injection, correlating with microdialysis-measured interstitial fluid concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
